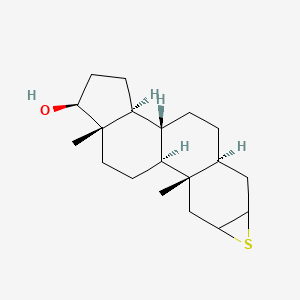
2,3-Epithio-5alpha-androstane-17beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epitiostanol is an androgenic anabolic steroid having potent anti-estrogenic effect, which inhibits the progression of estrogen-stimulated cancers such as breast cancer. (NCI)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Epithio-5α-androstane-17β-ol, and how can stereochemical purity be ensured?
The synthesis of 2,3-Epithio-5α-androstane-17β-ol (Epitiostanol) involves critical steps such as thiocyanation and methanesulfonylation. A key intermediate is 2-thiocyanato-3β-methanesulfonyloxy-5α-androstan-17β-ol-17-acetate, which undergoes base-mediated cyclization to form the epithio group . To ensure stereochemical purity:
- Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve enantiomers.
- Monitor reaction progress via 1H-NMR to confirm regioselectivity, particularly at the 2,3-positions.
- Validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. How can researchers characterize the receptor-binding affinity of 2,3-Epithio-5α-androstane-17β-ol?
Saturation ligand-binding assays are recommended. For example:
- Use in vitro synthesized nuclear receptors (e.g., ERβ) incubated with radiolabeled 3H-17β-estradiol.
- Perform competitive binding experiments with increasing concentrations of 2,3-Epithio-5α-androstane-17β-ol to determine Kd values.
- Compare binding affinities with structurally related steroids (e.g., 5α-androstane-3β,17β-diol, which binds ERβ with Kd=0.6nM) to assess selectivity .
Q. What analytical techniques are suitable for quantifying 2,3-Epithio-5α-androstane-17β-ol in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:
- Use a C18 column with gradient elution (methanol/water + 0.1% formic acid).
- Optimize multiple reaction monitoring (MRM) transitions for the parent ion (m/z 320.5 → 121.1) and internal standards (e.g., deuterated analogs).
- Validate method sensitivity (LOQ ≤ 1 ng/mL) and specificity against matrix interferences .
Advanced Research Questions
Q. How do metabolic pathways of 2,3-Epithio-5α-androstane-17β-ol influence its biological activity?
The compound is metabolized via hepatic cytochrome P450 enzymes (e.g., CYP3A4) and phase II conjugation. Key considerations:
- Identify primary metabolites (e.g., 5β-androstane-3α,17β-diol) using high-resolution mass spectrometry (HRMS) and compare their receptor-binding profiles.
- Assess the impact of glucuronidation/sulfation on bioavailability using in vitro hepatocyte models .
- Cross-reference metabolic stability data with in vivo pharmacokinetic studies to correlate half-life with therapeutic efficacy .
Q. How can contradictory data on the androgenic/anabolic activity of 2,3-Epithio-5α-androstane-17β-ol be resolved?
Discrepancies often arise from receptor isoform specificity or experimental design. Methodological solutions include:
- Use isoform-specific reporter gene assays (e.g., AR-LBD vs. ERβ transactivation assays).
- Compare results across cell lines (e.g., prostate epithelial vs. ovarian granulosa cells) to contextualize tissue-specific effects .
- Conduct molecular docking simulations to predict interactions with ligand-binding domains, validated by site-directed mutagenesis .
Q. What strategies mitigate oxidative degradation during long-term storage of 2,3-Epithio-5α-androstane-17β-ol?
Degradation is influenced by epithio group reactivity. Recommended protocols:
- Store lyophilized samples at −20∘C under inert gas (argon) to prevent oxidation.
- Pre-formulate with antioxidants (e.g., butylated hydroxytoluene) in ethanol-based solutions.
- Monitor stability via accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .
Q. How does structural modification at the 17α position alter the pharmacological profile of 2,3-Epithio-5α-androstane-17β-ol derivatives?
Methylation at 17α (e.g., 17α-methyl-5α-androstan-17β-ol) enhances metabolic stability but may increase hepatotoxicity. Experimental approaches:
- Synthesize analogs with varied alkyl groups (methyl, ethyl) and assess CYP3A4 inhibition using fluorogenic substrates.
- Compare anabolic-to-androgenic ratios (A:AS) in rodent models via Hershberger assay vs. levator ani muscle hypertrophy tests .
Q. Data Interpretation and Experimental Design
Q. How should researchers design dose-response studies to evaluate the antineoplastic effects of 2,3-Epithio-5α-androstane-17β-ol?
- Use xenograft models (e.g., MCF-7 breast cancer cells) with escalating doses (1–100 mg/kg).
- Include controls for hormone sensitivity (e.g., tamoxifen) and androgen dependency.
- Measure tumor volume biweekly and correlate with serum steroid levels (LC-MS/MS) to assess off-target effects .
Q. What statistical methods are appropriate for analyzing receptor-binding data with high variability?
- Apply nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate EC50/IC50.
- Use mixed-effects models to account for inter-assay variability.
- Report 95% confidence intervals and perform power analysis to ensure adequate sample size (n≥3 replicates) .
Eigenschaften
Molekularformel |
C19H30OS |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15?,16?,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
OBMLHUPNRURLOK-SRHOXBKMSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5C(C4)S5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C |
Synonyme |
10275-S 2 alpha,3 alpha-epithio-5 alpha-androstan-17 beta-ol epithiostanol epitiostanol Thiodrol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















